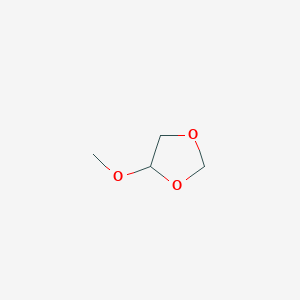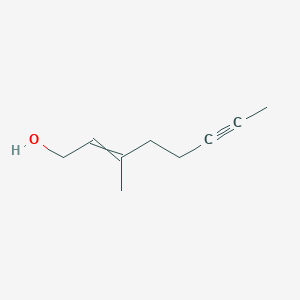![molecular formula C40H76N2O6S2 B14321227 3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] CAS No. 110300-65-7](/img/structure/B14321227.png)
3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is a complex organic compound characterized by the presence of disulfide bonds and hexadecylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] typically involves the formation of disulfide bonds between two thiol-containing precursors. The reaction conditions often require a controlled environment to ensure the proper formation of the disulfide linkage. Common reagents used in the synthesis include oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hexadecylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Organic solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes that contain thiol groups. The compound can modulate the activity of these targets by altering their redox state and structural conformation.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with different functional groups.
3,3’-Disulfanediylbis(3-phenylpropanoic acid): Contains phenyl groups instead of hexadecylamino groups.
3,3’-Disulfanediylbis(2-methylpropanoic acid): Contains methyl groups instead of hexadecylamino groups.
Uniqueness
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is unique due to its long hexadecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formation of micelles or liposomes for drug delivery.
Propiedades
Número CAS |
110300-65-7 |
|---|---|
Fórmula molecular |
C40H76N2O6S2 |
Peso molecular |
745.2 g/mol |
Nombre IUPAC |
3-[[3-carboxy-1-(hexadecylamino)-1-oxopropan-2-yl]disulfanyl]-4-(hexadecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C40H76N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-39(47)35(33-37(43)44)49-50-36(34-38(45)46)40(48)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,47)(H,42,48)(H,43,44)(H,45,46) |
Clave InChI |
LVYCDXSBVOSHNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)C(CC(=O)O)SSC(CC(=O)O)C(=O)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


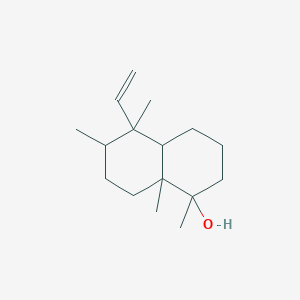

![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)


![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
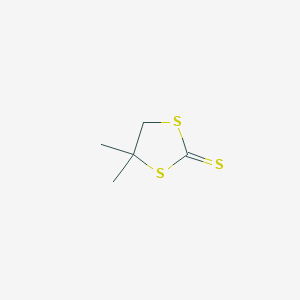

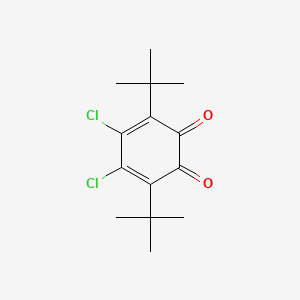
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
